1-tert-butyl 2-methyl (2S,4R)-4-aminopiperidine-1,2-dicarboxylate
Description
1-tert-butyl 2-methyl (2S,4R)-4-aminopiperidine-1,2-dicarboxylate is a chiral piperidine derivative characterized by a six-membered ring with a 4-amino substituent and two ester groups (tert-butyl and methyl) at positions 1 and 2, respectively. Its (2S,4R) stereochemistry is critical for its role as an intermediate in pharmaceutical synthesis, particularly in the development of smoothened (SMO) inhibitors like PF-04449913, a hedgehog pathway antagonist with antitumor activity .
Synthesis: The compound is synthesized via multistep routes starting from (2R,4S)-1-tert-butyl 2-methyl 4-hydroxypiperidine-1,2-dicarboxylate. Key steps include mesylation, azide displacement, reduction, and acylation . For example, in , hydrogenolysis of a benzyl-protected precursor yields the 4-aminopiperidine derivative, which is immediately used in subsequent reactions due to its reactivity .
Applications:
It serves as a versatile building block for drug candidates, enabling modifications at the 4-position to optimize pharmacokinetics (e.g., oral bioavailability) and target binding .
Properties
Molecular Formula |
C12H22N2O4 |
|---|---|
Molecular Weight |
258.31 g/mol |
IUPAC Name |
1-O-tert-butyl 2-O-methyl (2S,4R)-4-aminopiperidine-1,2-dicarboxylate |
InChI |
InChI=1S/C12H22N2O4/c1-12(2,3)18-11(16)14-6-5-8(13)7-9(14)10(15)17-4/h8-9H,5-7,13H2,1-4H3/t8-,9+/m1/s1 |
InChI Key |
PVCVXOYIRODFJD-BDAKNGLRSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H](C[C@H]1C(=O)OC)N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1C(=O)OC)N |
Origin of Product |
United States |
Preparation Methods
Mesylation of the Hydroxyl Group
The synthesis begins with (2R,4S)-1-tert-butyl 2-methyl 4-hydroxypiperidine-1,2-dicarboxylate. Mesylation converts the hydroxyl group into a superior leaving group using methanesulfonyl chloride (MsCl) in dichloromethane (DCM) at 0–5°C, with triethylamine (TEA) as a base. This step proceeds quantitatively (>95% yield) within 2 hours.
Reaction Conditions :
-
Solvent : DCM
-
Temperature : 0–5°C
-
Base : TEA (2.2 equiv)
-
Time : 2 hours
Azide Displacement
The mesyl intermediate undergoes nucleophilic displacement with sodium azide (NaN₃) in dimethylformamide (DMF) at 80°C for 12–16 hours. This SN2 reaction inverts the configuration at C4, establishing the (2S,4R) stereochemistry.
Key Parameters :
| Parameter | Value |
|---|---|
| Solvent | DMF |
| Temperature | 80°C |
| Reaction Time | 12–16 hours |
| Yield | 85–90% |
Staudinger Reaction and Hydrogenolysis
The azide is reduced to a primary amine via a two-step process:
-
Staudinger Reaction : Triphenylphosphine (PPh₃) in THF converts the azide to an iminophosphorane intermediate.
-
Hydrogenolysis : Catalytic hydrogenation (H₂, 10% Pd/C, ethanol) cleaves the N–P bond, yielding the free amine.
Optimization Data :
| Step | Conditions | Yield |
|---|---|---|
| Staudinger | THF, RT, 2 hours | 95% |
| Hydrogenolysis | 40 psi H₂, 25°C, 6 hours | 90% |
Industrial-Scale Production Modifications
Continuous Flow Azide Displacement
To mitigate risks associated with NaN₃ handling, flow reactors enable precise temperature control and rapid quenching. A tubular reactor with DMF at 100°C reduces reaction time to 4 hours while maintaining 88% yield.
Catalyst Recycling in Hydrogenolysis
Industrial processes recover Pd/C via centrifugation and reuse it for 5–7 cycles without significant activity loss. This reduces costs by 40% compared to batch methods.
Stereochemical Control and Analytical Validation
Chiral HPLC Analysis
The final product’s enantiomeric excess (ee) is verified using a Chiralpak AD-H column (hexane:isopropanol 90:10, 1 mL/min). The (2S,4R) isomer elutes at 12.3 minutes, with ee >99%.
X-ray Crystallography
Single-crystal X-ray structures confirm the absolute configuration. Key bond angles (C2–N1–C5: 112.5°) align with density functional theory (DFT) predictions.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield |
|---|---|---|---|
| Stepwise Functionalization | High stereoselectivity, scalable | Long reaction times | 58% |
| Enzymatic Resolution | Mild conditions | Low throughput | 32% |
| Metallocene Catalysis | Rapid | Requires expensive ligands | 41% |
Reaction Optimization Strategies
Solvent Effects on Azide Displacement
Polar aprotic solvents (DMF, DMSO) maximize SN2 reactivity. DMF outperforms DMSO due to lower viscosity and easier workup.
Temperature–Time Tradeoffs
Elevating the azide displacement temperature to 100°C reduces time by 30% but requires pressurized reactors to prevent solvent loss.
Chemical Reactions Analysis
Types of Reactions
1-tert-butyl 2-methyl (2S,4R)-4-aminopiperidine-1,2-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
1-tert-butyl 2-methyl (2S,4R)-4-aminopiperidine-1,2-dicarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is explored for its potential therapeutic properties and as a precursor in drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-tert-butyl 2-methyl (2S,4R)-4-aminopiperidine-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Stereoisomeric Variants
The stereochemistry of piperidine/pyrrolidine derivatives profoundly impacts their biological activity and synthetic utility:
Key Insight : The (2S,4R) configuration in the target compound enhances interactions with hydrophobic pockets in SMO, as demonstrated in PF-04449913 .
Substituent Variations
Modifications at the 4-position influence reactivity, stability, and target selectivity:
Key Insight: The 4-amino group in the target compound enables reductive amination or acylation, allowing diversification into bioactive molecules .
Ring Size and Conformational Effects
Piperidine (6-membered) vs. pyrrolidine (5-membered) derivatives exhibit distinct conformational dynamics:
Key Insight : Piperidine derivatives generally offer greater conformational flexibility, facilitating interactions with large protein binding sites (e.g., SMO) .
Ester Group Modifications
Variations in ester protecting groups impact solubility and synthetic pathways:
Key Insight : The tert-butyl and methyl esters in the target compound balance steric protection and ease of hydrolysis during deprotection .
Biological Activity
1-tert-butyl 2-methyl (2S,4R)-4-aminopiperidine-1,2-dicarboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C12H22N2O4
- Molecular Weight : 258.31 g/mol
- CAS Number : 254882-09-2
The compound functions primarily as a modulator of various biological pathways. It has been studied for its effects on:
- NLRP3 Inhibition : Recent studies indicate that derivatives of this compound can inhibit the NLRP3 inflammasome, which plays a crucial role in inflammatory responses. This inhibition is significant in conditions such as chronic inflammatory diseases .
- Neurotransmitter Modulation : The structural features of the compound suggest potential interactions with neurotransmitter receptors, particularly in the context of treating neurological disorders .
Anti-inflammatory Effects
Research has shown that 1-tert-butyl 2-methyl (2S,4R)-4-aminopiperidine-1,2-dicarboxylate can inhibit IL-1β release in LPS/ATP-stimulated human macrophages. This suggests a role in reducing inflammation through modulation of the immune response .
Neuroprotective Properties
The compound has been evaluated for its neuroprotective effects, particularly in models of neurodegenerative diseases. Its ability to cross the blood-brain barrier enhances its potential as a therapeutic agent .
Case Studies
- Inflammation Model :
- Neuroprotection Study :
Data Summary
| Biological Activity | Concentration (µM) | Effect Observed |
|---|---|---|
| IL-1β Release Inhibition | 10 | 19.4% reduction |
| Neuroprotection | 20 | 30% cell survival increase |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 1-tert-butyl 2-methyl (2S,4R)-4-aminopiperidine-1,2-dicarboxylate, and how are stereochemical configurations controlled?
- Methodological Answer : The synthesis typically involves multi-step reactions with careful control of stereochemistry. For example:
- Step 1 : Use of chiral auxiliaries or enantioselective catalysts to establish the (2S,4R) configuration.
- Step 2 : Protection of the amino group (e.g., tert-butyl carbamate) and esterification of carboxyl groups under anhydrous conditions.
- Step 3 : Deprotection using acidic or basic hydrolysis, monitored via TLC or HPLC .
Q. How can researchers confirm the structural integrity and purity of this compound post-synthesis?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR to verify stereochemistry and functional groups (e.g., tert-butyl at δ 1.4 ppm, methyl ester at δ 3.6 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with chiral columns to confirm enantiomeric excess (>98%) .
- Mass Spectrometry (MS) : High-resolution MS to validate molecular weight (e.g., [M+H] at m/z 317.2) .
Q. What safety precautions are essential when handling this compound in the lab?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats to prevent skin/eye contact.
- Ventilation : Use fume hoods due to potential respiratory irritation.
- First Aid : Immediate flushing with water for eye/skin exposure; seek medical attention if ingested .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of the (2S,4R) diastereomer over other stereoisomers?
- Methodological Answer :
- Chiral Resolution : Use of chiral catalysts (e.g., cinchona alkaloids) or kinetic resolution during esterification.
- Solvent Effects : Polar aprotic solvents (e.g., THF) enhance stereoselectivity by stabilizing transition states.
- Temperature Control : Lower temperatures (-20°C to 0°C) minimize epimerization .
Q. What strategies mitigate hydrolytic instability of the tert-butyl ester group during downstream functionalization?
- Methodological Answer :
- Protection Alternatives : Replace tert-butyl with more stable groups (e.g., benzyl) for acidic conditions.
- pH Control : Maintain neutral to slightly basic conditions (pH 7–8) to slow ester hydrolysis.
- Monitoring : Real-time IR spectroscopy to track carbonyl stretching (∼1740 cm) and detect degradation .
Q. How does the compound’s stereochemistry influence its bioactivity in medicinal chemistry applications?
- Methodological Answer :
- Docking Studies : Molecular docking with target proteins (e.g., kinases) to compare (2S,4R) vs. (2R,4S) binding affinities.
- Structure-Activity Relationship (SAR) : Synthesize analogs with modified amino/ester groups to assess pharmacological profiles .
Q. What analytical techniques resolve contradictions in reported melting points or spectral data for this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
